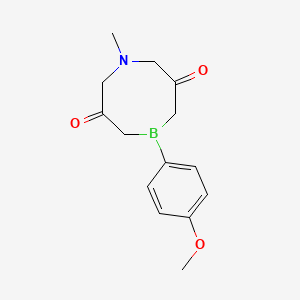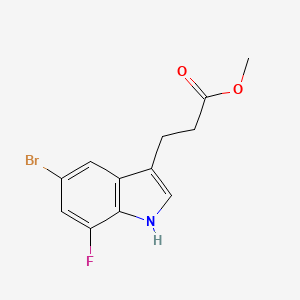
Methyl 3-(5-Bromo-7-fluoro-3-indolyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(5-Bromo-7-fluoro-3-indolyl)propanoate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine and fluorine atom on the indole ring, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-Bromo-7-fluoro-3-indolyl)propanoate typically involves the following steps:
Bromination and Fluorination: The indole ring is first brominated and fluorinated at specific positions. This can be achieved using bromine and fluorine sources under controlled conditions.
Esterification: The resulting brominated and fluorinated indole is then subjected to esterification with methyl propanoate. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and high yield, with stringent control over reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(5-Bromo-7-fluoro-3-indolyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds or nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(5-Bromo-7-fluoro-3-indolyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 3-(5-Bromo-7-fluoro-3-indolyl)propanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the indole ring can influence its binding affinity and selectivity towards these targets. The compound may modulate various biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(5-Bromo-3-indolyl)propanoate: Lacks the fluorine atom, which can affect its chemical and biological properties.
Methyl 3-(7-Fluoro-3-indolyl)propanoate: Lacks the bromine atom, leading to different reactivity and activity.
Methyl 3-(5-Chloro-7-fluoro-3-indolyl)propanoate: Contains a chlorine atom instead of bromine, resulting in distinct properties.
Uniqueness
Methyl 3-(5-Bromo-7-fluoro-3-indolyl)propanoate is unique due to the presence of both bromine and fluorine atoms on the indole ring. This combination can enhance its reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H11BrFNO2 |
|---|---|
Molekulargewicht |
300.12 g/mol |
IUPAC-Name |
methyl 3-(5-bromo-7-fluoro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H11BrFNO2/c1-17-11(16)3-2-7-6-15-12-9(7)4-8(13)5-10(12)14/h4-6,15H,2-3H2,1H3 |
InChI-Schlüssel |
XROVRNZARVMLQK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=CNC2=C1C=C(C=C2F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


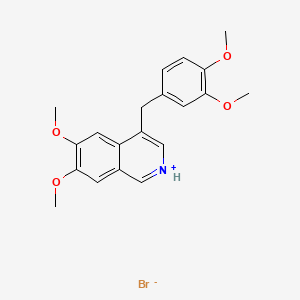

![Di-tert-butyl 2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]malonate](/img/structure/B13728872.png)
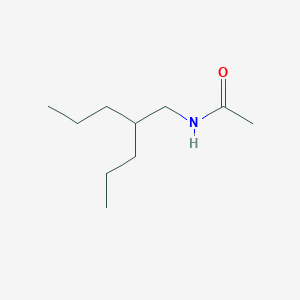
![4-(aminomethyl)-3-[(2S)-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride](/img/structure/B13728881.png)
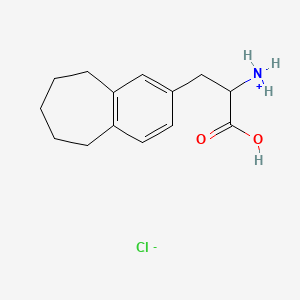



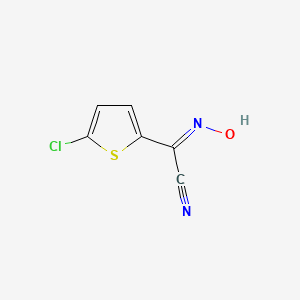
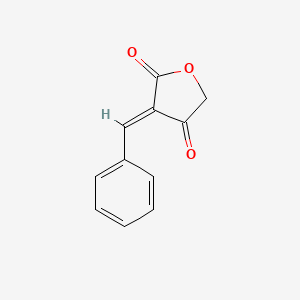
![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt](/img/structure/B13728942.png)

